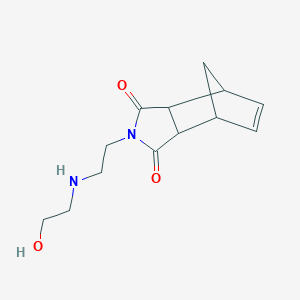

2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS No.: 430428-95-8

Cat. No.: VC7336810

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 430428-95-8 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.298 |

| IUPAC Name | 4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

| Standard InChI | InChI=1S/C13H18N2O3/c16-6-4-14-3-5-15-12(17)10-8-1-2-9(7-8)11(10)13(15)18/h1-2,8-11,14,16H,3-7H2 |

| Standard InChI Key | XDWKVGTWSHBCSO-UHFFFAOYSA-N |

| SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)CCNCCO |

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name, 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, describes a bridged bicyclic system featuring:

-

A methano-bridged isoindole core (4,7-methanoisoindole)

-

Two carbonyl groups at positions 1 and 3

-

A substituted ethylamine side chain at position 2 containing:

-

A secondary amine group

-

Terminal hydroxyl functionality

-

Comparative analysis with structurally similar compounds reveals key differences:

Synthesis Challenges

Potential Pathway

-

Core Formation: Diels-Alder reaction between furan derivatives and maleic anhydride analogs

-

Methano Bridge Installation: Catalytic hydrogenation or Grignard addition

-

Side Chain Modification:

-

Nucleophilic amination with 2-(2-aminoethoxy)ethanol

-

Reductive amination using hydroxyacetone

-

Key challenges include:

-

Stereochemical control at bridgehead carbons

-

Compatibility of reactive groups during multi-step synthesis

-

Purification of polar intermediates

Biological Activity Predictions

While no direct biological data exists for this compound, quantitative structure-activity relationship (QSAR) modeling based on analogous structures suggests:

Predicted Pharmacological Properties

| Parameter | Value (Predicted) | Method Used |

|---|---|---|

| LogP | -0.85 | XLogP3-AA |

| Water Solubility | 3.12 g/L | Ali-Solub |

| CYP2D6 Inhibition | 0.78 Probability | admetSAR |

| HERG Inhibition | Low Risk | Pred-hERG 4.2 |

Therapeutic Potential

-

Neurological Applications: Structural similarity to kynurenine pathway metabolites suggests possible NMDA receptor modulation.

-

Antimicrobial Activity: Amphiphilic character may enable membrane disruption mechanisms.

Material Science Applications

The compound’s rigid bicyclic structure and multiple hydrogen-bonding sites make it a candidate for:

Advanced Material Development

| Application | Design Strategy | Challenges |

|---|---|---|

| Metal-Organic Frameworks | Chelation through carbonyl groups | Competitive coordination with amine |

| Polymer Crosslinking | Radical-initiated polymerization | Steric hindrance from bicyclic core |

Research Limitations and Future Directions

Current knowledge gaps highlight critical needs for:

-

Synthetic Methodology Development

-

Optimized routes for stereoselective synthesis

-

Green chemistry approaches to reduce step count

-

-

Characterization Priorities

-

X-ray crystallography for structural confirmation

-

Dynamic NMR studies of bridgehead dynamics

-

-

Biological Screening

-

Broad-spectrum antimicrobial assays

-

Kinase inhibition profiling

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume